molecular formula C12H12N2 B13531107 1-(Quinolin-2-yl)cyclopropan-1-amine

1-(Quinolin-2-yl)cyclopropan-1-amine

Cat. No.: B13531107
M. Wt: 184.24 g/mol
InChI Key: PDWBIYDGJUSGPX-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)cyclopropan-1-amine is a bicyclic aromatic compound featuring a quinoline moiety fused to a cyclopropane ring bearing an amine group. This compound’s unique structure combines the rigidity of the cyclopropane ring with the π-electron-rich quinoline system, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-quinolin-2-ylcyclopropan-1-amine

InChI

InChI=1S/C12H12N2/c13-12(7-8-12)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,13H2

InChI Key

PDWBIYDGJUSGPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of quinoline derivatives. One common method is the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(Quinolin-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of quinoline substitution and the presence of functional groups significantly impact physicochemical properties. Key analogs include:

Compound Name Substitution Position Molecular Formula Molecular Weight (g/mol) Key Features
1-(Quinolin-2-yl)cyclopropan-1-amine 2-yl C₁₂H₁₂N₂ 184.24 Cyclopropane-amine core; minimal steric hindrance
1-(Quinolin-6-yl)cyclopropan-1-amine 6-yl C₁₂H₁₂N₂ 184.24 Isomeric form; altered electronic distribution
1-(Quinolin-8-yl)cyclopropan-1-amine 8-yl C₁₂H₁₂N₂ 184.24 Distal substitution may affect solubility
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid 4-yl C₁₃H₁₁NO₂ 213.23 Carboxylic acid group enhances polarity
1-(Pyrimidin-4-yl)cyclopropan-1-amine N/A C₇H₁₀N₃ 136.18 Pyrimidine replaces quinoline; smaller scaffold

Key Observations :

  • Isomeric quinoline derivatives (2-yl, 6-yl, 8-yl) share identical molecular formulas but differ in electronic and steric profiles due to substitution patterns.
  • The carboxylic acid derivative (4-yl) exhibits higher polarity, likely improving aqueous solubility compared to the amine analogs.

Comparison of Complexity :

  • The tyrosine kinase inhibitor in requires multi-step synthesis with fluorinated indole and methoxyquinoline groups, contrasting with the simpler this compound .
  • 1-(Quinolin-6-yl)cyclopropan-1-amine is discontinued in commercial catalogs (), suggesting scalability challenges compared to stable analogs like 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride () .

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